3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid often involves multiple steps, including esterification, Michael addition, and hydrolysis processes. A notable method described involves the stereocontrolled transformation of d- and l-glyceraldehyde into β-amino acids, showcasing the complexity and precision required in synthesizing such compounds (Fernandez et al., 2006).
Molecular Structure Analysis
Molecular structure analysis, particularly through X-ray diffraction, plays a crucial role in understanding the precise geometry of these compounds. Studies have detailed the crystalline structures of various derivatives, highlighting the importance of N–H···O hydrogen bonding in determining the compounds' solid-state arrangement (Ting Yao et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid derivatives are diverse, including acetalization, Michael addition, and more. These reactions are pivotal for the functionalization of the compound and for enhancing its reactivity towards desired synthetic targets. The stereochemistry of the 2,4-dimethyl-1,3-dioxolan-2-yl radical, for instance, provides insight into the reaction mechanisms and potential for creating geometrically isomeric products (Kobayashi & Simamura, 1973).
Scientific Research Applications
It is useful in the preparation of α-Keto ester acetals, such as methyl 2-(2′-methyl-1′,3′-dioxolan-2′-yl)propanoate, as demonstrated in a study on the preparation of β-Keto Ester Acetals by Collins, Choo, and Obrist (1990) (Collins, Choo, & Obrist, 1990).
It's used in the synthesis of N-hydroxypyrrolidin-2-one derivatives, according to Mironiuk-Puchalska, Kołaczkowska, and Sas (2008) (Mironiuk-Puchalska, Kołaczkowska, & Sas, 2008).
3-(2-Methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acid is a prospective scaffold for antimicrobial drugs and for quality control of active pharmaceutical ingredients, as explored by Zubkov et al. (2016) (Zubkov et al., 2016).
The stereocontrolled synthesis from d- and l-glyceraldehyde may be used in the study of β-amino acids, as indicated in research by Fernandez et al. (2006) (Fernandez et al., 2006).
It may lead to the formation of new hydrophobic molecules for the synthesis of new surfactants from oleochemicals, according to Doll and Erhan (2008) (Doll & Erhan, 2008).
Heterogeneously catalyzed condensation of glycerol to cyclic acetals can lead to novel platform chemicals and precursors for 1,3-propanedio, as studied by Deutsch, Martin, and Lieske (2007) (Deutsch, Martin, & Lieske, 2007).
Hybrid molecules derived from this compound show potential as new hybrid anticonvulsants and antinociceptives, according to research by Kamiński et al. (2016) (Kamiński et al., 2016).
The synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with blossom orange scent, can be carried out using zeolites, as reported by Climent, Velty, and Corma (2002) (Climent, Velty, & Corma, 2002).
Its derivatives have shown antiproliferative effects against HCT116 cells and antimicrobial activity, as explored by Božić et al. (2017) (Božić et al., 2017).
An improved process for synthesizing its derivatives has been explored for its potential in creating more efficient synthesis methods, as researched by Deng Yong (2010) (Deng Yong, 2010).
It can be used in selective esterifications of primary alcohols in a water-containing solvent, as demonstrated by Wang et al. (2012) (Wang, Aleiwi, Wang, & Kurosu, 2012).
properties
IUPAC Name |
3-(2-methyl-1,3-dioxolan-2-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-7(3-2-6(8)9)10-4-5-11-7/h2-5H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYSZAUNEYRNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448723 | |
Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
CAS RN |
4388-57-2 | |
Record name | 2-Methyl-1,3-dioxolane-2-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4388-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-methyl-1,3-dioxolan-2-yl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20448723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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